molecular formula C15H10ClN3O4 B13727462 1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid

1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid

Cat. No.: B13727462
M. Wt: 331.71 g/mol
InChI Key: IKWUVWCXJWGYAZ-UHFFFAOYSA-N
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Description

1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid is a complex organic compound that features a chlorobenzyl group, a nitroindazole moiety, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(p-Chlorobenzyl)-5-nitroindazole: Lacks the carboxylic acid group.

    5-Nitroindazole-3-carboxylic acid: Lacks the chlorobenzyl group.

    1-(p-Chlorobenzyl)-indazole-3-carboxylic acid: Lacks the nitro group.

Uniqueness

1-(p-Chlorobenzyl)-5-nitroindazolyl-3-carboxylic acid is unique due to the presence of all three functional groups (chlorobenzyl, nitro, and carboxylic acid), which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10ClN3O4

Molecular Weight

331.71 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-nitroindazole-3-carboxylic acid

InChI

InChI=1S/C15H10ClN3O4/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(19(22)23)7-12(13)14(17-18)15(20)21/h1-7H,8H2,(H,20,21)

InChI Key

IKWUVWCXJWGYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C(=O)O)Cl

Origin of Product

United States

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